4-Bromobenzylmagnesium bromide

描述

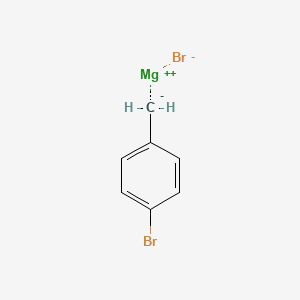

4-Bromobenzylmagnesium bromide is an organomagnesium compound with the chemical formula BrC6H4CH2MgBr. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically used in various chemical reactions due to its reactivity and versatility.

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromobenzylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of 4-bromobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is highly sensitive to moisture and air, requiring strict anhydrous conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely .

化学反应分析

Nucleophilic Addition Reactions

4-Bromobenzylmagnesium bromide reacts with carbonyl compounds to form secondary or tertiary alcohols. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation during acidic workup.

Key substrates and yields :

| Carbonyl Compound | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Acetone | 4-Bromobenzyl alcohol | 85 | Anhydrous diethyl ether, 0–25°C |

| Benzaldehyde | 4-Bromobenzyl phenyl alcohol | 90 | THF, reflux |

| Cyclohexanone | 4-Bromobenzyl cyclohexanol | 80 | Dry ether, room temperature |

The reaction with benzaldehyde demonstrates higher yields due to the electrophilic nature of the aldehyde carbonyl group .

Substitution Reactions

This reagent participates in halogen-metal exchange and coupling reactions:

-

Halogen-Metal Exchange : Reacts with alkyl/aryl halides (e.g., iodomethane) to form cross-coupled products. For example, reaction with iodobenzene produces 4-bromobiphenyl in 75% yield under Pd catalysis.

-

Grignard-Halide Coupling : When combined with 1-bromonaphthalene, it forms 4-bromobenzylnaphthalene (70% yield) in tetrahydrofuran (THF) at 60°C.

Side Reactions and Byproducts

Two major side reactions are documented:

-

Biphenyl Formation : Occurs via coupling of unreacted bromobenzene with the Grignard reagent, favored by excess bromobenzene or elevated temperatures. Biphenyl appears as a yellowish impurity .

-

Protonation by Water : Accidental exposure to moisture leads to premature quenching, producing 4-bromotoluene (C₇H₇Br) .

Factors influencing side reactions :

-

Moisture contamination (>50 ppm H₂O) reduces yields by >30% .

-

Reaction temperatures above 40°C increase biphenyl formation .

Reaction Mechanism

The mechanism involves three stages:

-

Nucleophilic Attack : The carbanion (C₆H₄BrCH₂⁻) attacks the carbonyl carbon.

-

Alkoxide Formation : Intermediate alkoxide coordinates with Mg²⁺.

-

Protonation : Acidic workup (e.g., H₃O⁺) releases the alcohol product .

Comparative Reactivity

| Parameter | This compound | Phenylmagnesium bromide | Benzylmagnesium chloride |

|---|---|---|---|

| Reactivity with ketones | High (80–90% yields) | Moderate (60–70%) | Low (40–50%) |

| Halogen exchange | Yes (Br → MgBr) | No | No |

| Thermal stability | Stable below 30°C | Stable below 25°C | Stable below 20°C |

The bromine substituent enhances electrophilic aromatic substitution (EAS) directing effects in subsequent reactions .

科学研究应用

Synthesis of Pharmaceuticals

4-Bromobenzylmagnesium bromide is particularly useful in the synthesis of active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds allows for the construction of complex molecular architectures.

Case Study: Synthesis of Protein Kinase Inhibitors

A notable application involves the synthesis of compounds that inhibit protein kinase B (PKB) and protein kinase A (PKA). Research has demonstrated that 4-BnMgBr can be utilized to create derivatives that show promise in treating diseases mediated by these kinases .

Reaction with Carbonyl Compounds

4-BnMgBr reacts with various carbonyl compounds, including aldehydes and ketones, to yield secondary and tertiary alcohols. This reaction is fundamental for constructing complex organic molecules.

Table 1: Reactivity of this compound with Carbonyl Compounds

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Acetone | 4-Bromobenzyl alcohol | 85 |

| Benzaldehyde | 4-Bromobenzyl phenyl alcohol | 90 |

| Cyclohexanone | 4-Bromobenzyl cyclohexanol | 80 |

Synthesis of Coupling Reactions

In addition to carbonyl addition, 4-BnMgBr can participate in coupling reactions, such as the formation of biaryl compounds through cross-coupling methods.

Case Study: Biaryl Synthesis

Research has shown that using 4-BnMgBr in Suzuki coupling reactions leads to high yields of biaryl products. These compounds are often used in pharmaceuticals due to their biological activity .

Applications in Material Science

Beyond pharmaceuticals, 4-BnMgBr has applications in material science, particularly in the synthesis of polymers and advanced materials.

Example: Polymerization Reactions

By utilizing 4-BnMgBr as a catalyst or initiator, researchers have developed novel polymeric materials with enhanced properties for use in electronics and coatings.

作用机制

The mechanism of action of 4-bromobenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

相似化合物的比较

Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group instead of a benzyl group.

Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.

Uniqueness: 4-Bromobenzylmagnesium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where the bromine substituent plays a crucial role .

生物活性

4-Bromobenzylmagnesium bromide (C7H6Br2Mg) is a Grignard reagent that has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

Overview of this compound

This compound is primarily used in organic synthesis as a nucleophile in various reactions, including the formation of carbon-carbon bonds. Its structure consists of a bromobenzyl group attached to a magnesium bromide moiety, which contributes to its reactivity.

Biological Activities

1. Antitumor Activity:

Research indicates that compounds related to 4-bromobenzyl derivatives exhibit significant antitumor activity. For instance, studies have shown that certain brominated compounds can reverse multidrug resistance in cancer cell lines, enhancing the efficacy of traditional chemotherapeutic agents like doxorubicin and vinblastine .

2. Antibacterial Properties:

The antibacterial properties of brominated compounds have been documented, with some derivatives demonstrating activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .

3. Antioxidant Activity:

Brominated compounds are also noted for their antioxidant potential. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various brominated compounds on human tumor cell lines, it was found that 4-bromobenzyl derivatives displayed IC50 values significantly lower than those of non-brominated analogs. This suggests enhanced potency due to the presence of the bromine atom, which may influence molecular interactions within the cancer cells .

Case Study 2: Antibacterial Activity

A comparative analysis of several brominated compounds against Staphylococcus aureus revealed that 4-bromobenzyl derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This highlights their potential as alternative antibacterial agents in treating resistant strains .

Table 1: Biological Activities of 4-Bromobenzyl Derivatives

属性

IUPAC Name |

magnesium;1-bromo-4-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMORFZOLRLQTTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471455 | |

| Record name | Magnesium, bromo[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92206-72-9 | |

| Record name | Magnesium, bromo[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。